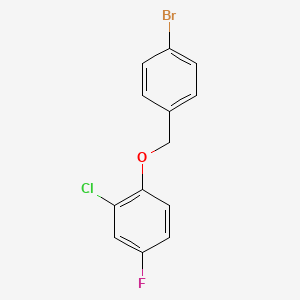

4-Bromobenzyl-(2-chloro-4-fluorophenyl)ether

Description

4-Bromobenzyl-(2-chloro-4-fluorophenyl)ether is a halogenated aromatic ether characterized by a benzyl group substituted with a bromine atom at the para position and a phenyl ring substituted with chlorine (at the ortho position) and fluorine (at the para position).

Properties

IUPAC Name |

1-[(4-bromophenyl)methoxy]-2-chloro-4-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClFO/c14-10-3-1-9(2-4-10)8-17-13-6-5-11(16)7-12(13)15/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCAFJOIDLKPNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)F)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromobenzyl-(2-chloro-4-fluorophenyl)ether is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of bromobenzyl alcohol with 2-chloro-4-fluorophenol under specific conditions to yield the ether. The purity and structure of the synthesized compound can be confirmed using techniques such as NMR and mass spectrometry.

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, a related compound was shown to have sub-micromolar IC50 values against Bcl-2-expressing human cancer cell lines, suggesting that structural modifications can enhance anticancer efficacy .

Table 1: Summary of Anticancer Activity

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 5k | 0.31 | MDA-MB-231 |

| 5e | Moderate | Jurkat |

| 5l | 0.70 | HeLa |

The mechanism by which these compounds exert their effects often involves the disruption of protein-protein interactions critical for cancer cell survival. For example, the interaction between Bcl-2 and pro-apoptotic proteins like Bim is a target for inhibition .

Structure-Activity Relationship (SAR)

The SAR studies highlight that substituents on the phenyl rings significantly influence biological activity. The presence of halogen atoms such as bromine and chlorine can modulate lipophilicity and binding affinity to target proteins. For instance, it was observed that increasing steric bulk around the binding site generally reduces affinity, while electron-withdrawing groups enhance potency .

Case Study 1: PD-L1 Inhibition

A study focused on a structurally similar compound demonstrated its ability to disrupt PD-1/PD-L1 binding, a crucial interaction in immune evasion by tumors. The compound showed a binding affinity in the low nanomolar range, indicating potential as an immune checkpoint inhibitor .

Case Study 2: Neuroprotective Effects

Another investigation into compounds with similar structures revealed neuroprotective properties, suggesting that modifications leading to increased blood-brain barrier permeability could enhance therapeutic applications in neurodegenerative diseases .

Scientific Research Applications

Intermediate for Drug Synthesis

One of the primary applications of 4-Bromobenzyl-(2-chloro-4-fluorophenyl)ether is as an intermediate in the synthesis of pharmaceuticals. Specifically, it has been identified as a precursor for the synthesis of dapagliflozin, a medication used to treat type 2 diabetes mellitus. The synthesis involves a series of reactions where this compound plays a crucial role in forming the active pharmaceutical ingredient (API) .

Table 1: Synthesis Pathway Involving this compound

| Step | Reaction Description | Product |

|---|---|---|

| 1 | Reaction with phenetole | This compound |

| 2 | Reduction process | Dapagliflozin |

Potential Anticancer Activity

Recent studies have suggested that derivatives of compounds similar to this compound may exhibit anticancer properties. For instance, docking studies have indicated that certain substituted phenyl ethers can interact effectively with cancer-related targets, potentially leading to the development of new anticancer therapies . The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the ether can enhance its efficacy against cancer cell lines.

Structure-Activity Relationships

Research into the structure-activity relationships of similar compounds indicates that substituents such as bromine and fluorine can significantly influence biological activity. For example, the introduction of bulky groups or halogens can modulate binding affinities at various biological targets, including serotonin transporters (SERT), which are relevant in antidepressant drug design .

Conclusion and Future Directions

The compound this compound shows promise as an important intermediate in pharmaceutical synthesis, particularly for drugs targeting metabolic disorders like diabetes and potentially for anticancer therapies. Future research should focus on optimizing its synthesis pathways and exploring its biological activities further through in vitro and in vivo studies to fully elucidate its therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 4-Bromobenzyl-(2-chloro-4-fluorophenyl)ether and its analogs:

Key Differences and Research Findings

In contrast, 4-Bromophenyl phenyl ether (CAS 101-55-3) lacks additional halogens, making it more reactive toward nucleophilic aromatic substitution .

Thermal and Chemical Stability :

- Compounds with aliphatic bromine (e.g., 4-Chlorophenyl 2-bromoethyl ether) exhibit lower thermal stability due to weaker C-Br bonds compared to aromatic bromine derivatives .

- The discontinued status of this compound may correlate with challenges in purification or decomposition under standard storage conditions .

Synthetic Utility :

- 4-Bromobenzyl-(3-methylphenyl)ether (Ref: 10-F678756) is easier to synthesize due to the absence of fluorine, which often requires specialized fluorination techniques .

- The 2-Bromobenzyl-(3-chloro-4-fluorophenyl)ether isomer () highlights the role of substituent positioning in directing regioselectivity during cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.